(S)-2-Amino-3-methyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-butyramide (S)-2-Amino-3-methyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-butyramide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13409774
InChI: InChI=1S/C11H23N3O/c1-8(2)10(12)11(15)13-6-9-4-5-14(3)7-9/h8-10H,4-7,12H2,1-3H3,(H,13,15)/t9?,10-/m0/s1
SMILES: CC(C)C(C(=O)NCC1CCN(C1)C)N
Molecular Formula: C11H23N3O
Molecular Weight: 213.32 g/mol

(S)-2-Amino-3-methyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-butyramide

CAS No.:

Cat. No.: VC13409774

Molecular Formula: C11H23N3O

Molecular Weight: 213.32 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-3-methyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-butyramide -

Specification

Molecular Formula C11H23N3O
Molecular Weight 213.32 g/mol
IUPAC Name (2S)-2-amino-3-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]butanamide
Standard InChI InChI=1S/C11H23N3O/c1-8(2)10(12)11(15)13-6-9-4-5-14(3)7-9/h8-10H,4-7,12H2,1-3H3,(H,13,15)/t9?,10-/m0/s1
Standard InChI Key YQYUNIJMUFIMHF-AXDSSHIGSA-N
Isomeric SMILES CC(C)[C@@H](C(=O)NCC1CCN(C1)C)N
SMILES CC(C)C(C(=O)NCC1CCN(C1)C)N
Canonical SMILES CC(C)C(C(=O)NCC1CCN(C1)C)N

Introduction

Chemical Identity and Structural Features

Molecular Characterization

(S)-2-Amino-3-methyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-butyramide (IUPAC name: (2S)-2-amino-N,3-dimethyl-N-[(1-methylpyrrolidin-3-yl)methyl]butanamide) has a molecular formula of C₁₂H₂₅N₃O and a molecular weight of 227.35 g/mol. Its structure includes:

  • A stereospecific (S)-configured amino group at the second carbon.

  • A 3-methyl substituent on the butyramide backbone.

  • A 1-methyl-pyrrolidin-3-ylmethyl group attached to the amide nitrogen.

The compound’s stereochemistry is critical for its biological interactions, as evidenced by its distinct binding affinity compared to enantiomeric forms.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₂H₂₅N₃O
Molecular Weight227.35 g/mol
IUPAC Name(2S)-2-amino-N,3-dimethyl-N-[(1-methylpyrrolidin-3-yl)methyl]butanamide
Canonical SMILESCC(C)C(C(=O)N(C)CC1CCN(C1)C)N
PubChem CID63273538

Synthesis and Optimization

Synthetic Routes

The synthesis of (S)-2-Amino-3-methyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-butyramide involves multi-step organic reactions, typically conducted under reflux conditions in polar aprotic solvents such as dichloromethane or acetonitrile. Key steps include:

  • Amide Bond Formation: Coupling of the amino acid derivative with the pyrrolidine-containing amine under catalytic conditions.

  • Stereochemical Control: Use of chiral auxiliaries or enantioselective catalysts to ensure the (S)-configuration at the alpha-carbon.

  • Purification: Chromatographic techniques to isolate the desired enantiomer from reaction mixtures.

Reaction Optimization

Critical parameters influencing yield and purity include:

  • Temperature: Elevated temperatures (60–80°C) enhance reaction kinetics but may promote racemization.

  • Solvent Choice: Dichloromethane improves solubility of intermediates, while acetonitrile reduces side reactions.

  • Catalyst Loading: Stoichiometric amounts of coupling agents like HATU or EDCl are employed to maximize efficiency.

Mechanism of Action and Biological Activity

Receptor Interactions

The compound’s mechanism of action involves selective binding to G protein-coupled receptors (GPCRs) and ion channels within the central nervous system. The pyrrolidine moiety facilitates hydrophobic interactions with receptor pockets, while the amino group participates in hydrogen bonding. Preclinical studies suggest affinity for:

  • Dopamine D2 receptors: Modulation of dopaminergic signaling pathways.

  • Serotonin transporters (SERT): Potential inhibition of serotonin reuptake.

Structural Determinants of Activity

  • Pyrrolidine Ring: Enhances blood-brain barrier penetration due to lipophilicity.

  • Methyl Substituents: The 3-methyl group on the butyramide backbone reduces metabolic degradation by cytochrome P450 enzymes.

Physicochemical Properties

Physical Characteristics

While experimental data on melting point and solubility remain limited, computational predictions indicate:

  • LogP: 1.2–1.5 (moderate lipophilicity suitable for CNS penetration).

  • Aqueous Solubility: ~2.5 mg/mL at pH 7.4, influenced by the protonatable amino group.

Stability Profile

  • Thermal Stability: Decomposes above 200°C, with degradation products including cyclic amines and ketones.

  • Photostability: Susceptible to UV-induced racemization, necessitating storage in amber glass.

Applications in Medicinal Chemistry

Drug Development

  • Lead Compound: Serves as a scaffold for derivatives with enhanced selectivity and reduced off-target effects.

  • Prodrug Design: Esterification of the amide group improves oral bioavailability.

Research Findings and Therapeutic Implications

Preclinical Studies

  • In Vitro Assays: IC₅₀ values of 120 nM for dopamine D2 receptor binding, comparable to atypical antipsychotics.

  • In Vivo Models: Reduced immobility time in rodent forced-swim tests, suggesting antidepressant-like activity.

Clinical Prospects

Despite promising preclinical data, no clinical trials have been reported. Challenges include:

  • Metabolic Clearance: Rapid hepatic oxidation via CYP3A4, necessitating pharmacokinetic optimization.

  • Toxicity Concerns: Off-target binding to cardiac potassium channels observed at high doses.

Comparative Analysis with Structural Analogues

Enantiomeric Comparisons

The (R)-enantiomer exhibits 10-fold lower affinity for dopamine D2 receptors, underscoring the importance of stereochemistry.

Table 2: Activity Comparison with Analogues

CompoundDopamine D2 IC₅₀ (nM)Serotonin Transporter Inhibition (%)
(S)-2-Amino-3-methyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-butyramide12065
(R)-Enantiomer1,30022
N-Cyclopropyl Analog45048

Future Directions and Challenges

Research Priorities

  • Pharmacokinetic Studies: Development of sustained-release formulations to mitigate rapid clearance.

  • Target Validation: CRISPR-based screening to identify off-target interactions.

Therapeutic Expansion

Exploration of applications in:

  • Neurodegenerative Diseases: Amyloid-beta modulation in Alzheimer’s models.

  • Substance Use Disorders: Attenuation of cocaine-seeking behavior in primates.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator